molecular formula C11H7ClF3N3O B3034905 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 251096-70-5

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone

Cat. No. B3034905
CAS RN: 251096-70-5
M. Wt: 289.64 g/mol
InChI Key: GASCKXIWKRMNKE-UHFFFAOYSA-N
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Description

“1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound . For instance, the chloride can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Reactions of Heterocyclic Compounds 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been synthesized and used as a starting material for various reactions, including the formation of diazonium salts and the preparation of thiazole derivatives. These compounds have been evaluated for cytotoxicity and antiviral activity against HSV1 and HAV-MBB, showcasing their potential in medicinal applications (Attaby et al., 2006).

Isomorphous Structures and Disorder Isomorphous structures 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone and its chloro-substituted analogue exhibit extensive disorder, which is crucial for understanding their crystal structures and interactions (Swamy et al., 2013).

Biological and Pharmacological Applications

Antifungal Applications The synthesis of (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives has shown moderate antifungal activity against certain strains of Candida, indicating potential therapeutic uses (Mamolo et al., 2003).

Antimicrobial and Antioxidant Properties Compounds with benzimidazole and pyrazoline motifs have demonstrated significant antimicrobial activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents (Desai et al., 2017).

Antimicrobial Activity of Oxadiazol Derivatives 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives have been synthesized and evaluated as antibacterial agents, showing promising activity against common pathogenic bacteria (Asif et al., 2021).

Electronic and Molecular Properties

Vibrational and Structural Observations The molecular structure, vibrational spectra, and HOMO-LUMO analysis of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone have been thoroughly analyzed, revealing insights into its electronic structure and potential for nonlinear optical applications (ShanaParveen et al., 2016).

Molecular Docking and Inhibitory Activity Molecular docking studies suggest that certain synthesized compounds may exhibit inhibitory activity against kinesin spindle protein (KSP) and TPII, indicating potential for therapeutic applications in cancer treatment (ShanaParveen et al., 2016; Mary et al., 2015)(Mary et al., 2015).

Electronic Structure of Pyrazole Derivatives The solid-state and calculated electronic structure of 4-acetylpyrazole have been determined, revealing insights into its molecular geometry and intermolecular interactions (Frey et al., 2014).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c1-6(19)18-5-7(3-17-18)10-9(12)2-8(4-16-10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASCKXIWKRMNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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